Olaparib

Catalog No.
S548579
CAS No.
763113-22-0
M.F
C24H23FN4O3
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olaparib

CAS Number

763113-22-0

Product Name

Olaparib

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)

InChI Key

FDLYAMZZIXQODN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD2281; AZD-2281; AZD 2281; KU59436; KU-59436; KU 59436; KU0059436; KU-0059436; KU 0059436; Olaparib. trade name Lynparza.

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

The exact mass of the compound Olaparib is 434.17542 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747856. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-acylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Olaparib is a first-in-class, orally active poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP1 and PARP2. In procurement and material selection, it serves as the definitive reference standard for synthetic lethality assays in BRCA-mutated models. As a Biopharmaceutics Classification System (BCS) Class IV compound with an aqueous solubility of approximately 0.1 mg/mL, bulk Olaparib is frequently procured by formulation scientists to evaluate amorphous solid dispersions, lipid-based nanocarriers, and solubility-enhancing excipients [1]. Unlike newer analogs optimized for extreme trapping potency or altered metabolic profiles, Olaparib provides a balanced, highly characterized baseline of catalytic inhibition and moderate PARP trapping, making it an indispensable control material for comparative oncology and pharmacokinetic research [2].

Substituting Olaparib with other PARP inhibitors like Talazoparib, Rucaparib, or Veliparib fundamentally alters both the mechanism of cytotoxicity and the off-target pharmacological profile. For example, Talazoparib induces cytotoxicity primarily through extreme PARP-DNA trapping rather than pure catalytic inhibition, shifting the experimental phenotype[1]. Furthermore, Rucaparib exhibits significant off-target kinase inhibition (e.g., PIM1, CDK1), which confounds assays requiring strict PARP selectivity [2]. From a processability standpoint, Olaparib's specific BCS Class IV profile (pKa ~12.07) demands distinct solid dispersion methodologies (such as HPMC-based spray drying) that cannot be directly translated to more soluble analogs, making exact procurement critical for formulation reproducibility [3].

Strict PARP Selectivity Without Off-Target Kinase Interference

When selecting a PARP inhibitor for mechanistic studies, off-target kinase inhibition can confound results. Olaparib demonstrates strict selectivity for PARP enzymes with no relevant affinity for a panel of 16 common kinases. In direct contrast, the comparator Rucaparib exhibits significant off-target micromolar affinity for 9 of these kinases, including PIM1 (IC50 = 1.2 µM), CDK1 (1.4 µM), and DYRK1A (1.4 µM) [1]. Consequently, researchers requiring a clean PARP-inhibition phenotype without unintended G2/M cell cycle arrest driven by off-target kinase binding must prioritize Olaparib over Rucaparib.

Evidence DimensionOff-target kinase binding affinity (IC50)
Target Compound DataNo relevant affinity for 16 tested kinases (IC50 > 100 µM)
Comparator Or BaselineRucaparib: PIM1 IC50 = 1.2 µM, CDK1 IC50 = 1.4 µM
Quantified Difference>80-fold higher selectivity for Olaparib against PIM1/CDK1
ConditionsIn vitro kinase binding affinity profiling

Procuring Olaparib ensures that observed cellular phenotypes are driven by PARP inhibition rather than confounding off-target kinase suppression.

Calibrated PARP-DNA Trapping for Baseline Cytotoxicity Assays

PARP inhibitors differ vastly in their ability to trap PARP1 on DNA, a mechanism distinct from catalytic inhibition. Olaparib serves as the standard moderate trapper. Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes than Olaparib, leading to a phenotype where trapping-induced cytotoxicity overshadows catalytic inhibition [1]. Conversely, Veliparib is 5 to 10 times weaker at trapping than Olaparib [2]. For procurement, Olaparib is the necessary benchmark material to establish a baseline where both catalytic inhibition and moderate trapping contribute to synthetic lethality, without the extreme trapping toxicity of Talazoparib.

Evidence DimensionPARP-DNA complex trapping efficiency
Target Compound DataModerate trapping baseline (1x)
Comparator Or BaselineTalazoparib: ~100x more potent trapping; Veliparib: 5-10x weaker trapping
Quantified Difference100-fold difference in trapping potency vs. Talazoparib
ConditionsCellular DNA binding assays with methyl methanesulfonate (MMS) treatment

Olaparib provides the essential middle-ground reference standard for evaluating the relative trapping vs. catalytic inhibition ratio of novel PARP candidates.

Benchmark API for Amorphous Solid Dispersion and SNEDDS Development

Olaparib is a classic Biopharmaceutics Classification System (BCS) Class IV compound, characterized by extremely low aqueous solubility (~0.1 mg/mL) and low permeability. This makes the raw API a highly sought-after procurement target for formulation scientists developing solubility-enhancing platforms [1]. Studies demonstrate that processing crystalline Olaparib into hypromellose (HPMC)-based spray-dried amorphous solid dispersions or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can increase its in vivo AUC by over 4-fold and Cmax by >10-fold compared to the raw crystalline powder [2]. Procuring the exact Olaparib API is mandatory for validating these novel excipient and nano-carrier delivery systems.

Evidence DimensionPharmacokinetic exposure (AUC and Cmax)
Target Compound DataOlaparib HPMC solid dispersion: 4.19-fold increase in AUC0-24
Comparator Or BaselineCrystalline Olaparib powder (Baseline): 1x AUC
Quantified Difference>4-fold AUC and >10-fold Cmax enhancement via formulation
ConditionsIn vivo oral absorption studies comparing formulated vs. unformulated API

Procuring bulk Olaparib allows pharmaceutical scientists to rigorously test and benchmark novel lipid-based or polymer-based solubility enhancement technologies.

Baseline Control in Novel PARP Inhibitor Development

Because Olaparib offers a moderate PARP trapping profile—distinct from the extreme trapping of Talazoparib and the weak trapping of Veliparib—it is the indispensable reference standard for benchmarking the mechanism of action of next-generation PARP inhibitors [1].

Off-Target Kinase Exclusion Studies

Due to its lack of affinity for kinases like PIM1 and CDK1 (unlike Rucaparib), Olaparib is the preferred procurement choice for synthetic lethality screens where researchers must guarantee that observed cell cycle arrest or apoptosis is strictly PARP-mediated [2].

Excipient and Solid Dispersion Formulation Screening

As a definitive BCS Class IV molecule with challenging physicochemical properties (aqueous solubility ~0.1 mg/mL), raw Olaparib API is an ideal stress-test material for industrial formulation teams evaluating new spray-drying polymers (e.g., HPMC, copovidone) or self-nanoemulsifying drug delivery systems (SNEDDS) [3].

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

434.17541877 Da

Monoisotopic Mass

434.17541877 Da

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WOH1JD9AR8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (80%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Ovarian cancer** Olaparib is indicated for the maintenance treatment of adults with deleterious or suspected deleterious germline or somatic BRCA-mutated advanced epithelial ovarian, fallopian tube or primary peritoneal cancer who are in complete or partial response to first-line platinum-based chemotherapy. Olaparib is indicated in combination with [bevacizumab] for the maintenance treatment of adults with advanced epithelial ovarian, fallopian tube or primary peritoneal cancer who are in complete or partial response to first-line platinum-based chemotherapy and whose cancer is associated with homologous recombination deficiency (HRD)-positive status defined by either: a deleterious or suspected deleterious BRCA mutation, and/or genomic instability. Olaparib is indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube or primary peritoneal cancer, who are in complete or partial response to platinum-based chemotherapy. **Breast cancer** Olaparib is indicated for the adjuvant treatment of adult patients with deleterious or suspected deleterious g_BRCA_m human epidermal growth factor receptor 2 (HER2)-negative high risk early breast cancer who have been treated with neoadjuvant or adjuvant chemotherapy. Olaparib is indicated for the treatment of adult patients with deleterious or suspected deleterious g_BRCA_m, HER2-negative metastatic breast cancer, who have been treated with chemotherapy in the neoadjuvant, adjuvant, or metastatic setting. Patients with hormone receptor (HR) positive breast cancer should have been treated with a prior endocrine therapy or be considered inappropriate for endocrine therapy. **Pancreatic cancer** Olaparib is indicated for the maintenance treatment of adult patients with deleterious or suspected deleterious gBRCAm metastatic pancreatic adenocarcinoma whose disease has not progressed on at least 16 weeks of a first-line platinum-based chemotherapy regimen. **Prostate cancer** Olaparib is indicated for the treatment of adult patients with deleterious or suspected deleterious germline or somatic homologous recombination repair (HRR) gene-mutated metastatic castration-resistant prostate cancer (mCRPC) who have progressed following prior treatment with a hormone agent, such as [enzalutamide] or [abiraterone]. It is also indicated in combination with [abiraterone] and [prednisone] or [prednisolone] for the treatment of adult patients with deleterious or suspected deleterious BRCA-mutated (BRCAm) metastatic castration-resistant prostate cancer (mCRPC).
Ovarian cancer Lynparza is indicated as monotherapy for the: maintenance treatment of adult patients with advanced (FIGO stages III and IV) BRCA1/2-mutated (germline and/or somatic) high-grade epithelial ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. maintenance treatment of adult patients with platinum sensitive relapsed high grade epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum based chemotherapy. Lynparza in combination with bevacizumab is indicated for the: maintenance treatment of adult patients with advanced (FIGO stages III and IV) high-grade epithelial ovarian, fallopian tube or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy in combination with bevacizumab and whose cancer is associated with homologous recombination deficiency (HRD) positive status defined by either a BRCA1/2 mutation and/or genomic instability (see section 5. 1). Breast cancer Lynparza is indicated as: monotherapy or in combination with endocrine therapy for the adjuvant treatment of adult patients with germline BRCA1/2-mutations who have HER2-negative, high risk early breast cancer previously treated with neoadjuvant or adjuvant chemotherapy (see sections 4. 2 and 5. 1). monotherapy for the treatment of adult patients with germline BRCA1/2-mutations, who have HER2 negative locally advanced or metastatic breast cancer . Patients should have previously been treated with an anthracycline and a taxane in the (neo)adjuvant or metastatic setting unless patients were not suitable for these treatments (see section 5. 1). Patients with hormone receptor (HR)-positive breast cancer should also have progressed on or after prior endocrine therapy, or be considered unsuitable for endocrine therapy. Adenocarcinoma of the pancreasLynparza is indicated as: monotherapy for the maintenance treatment of adult patients with germline BRCA1/2-mutations who have metastatic adenocarcinoma of the pancreas and have not progressed after a minimum of 16 weeks of platinum treatment within a first-line chemotherapy regimen. Prostate cancer Lynparza is indicated as: monotherapy for the treatment of adult patients with metastatic castration-resistant prostate cancer (mCRPC) and BRCA1/2-mutations (germline and/or somatic) who have progressed following prior therapy that included a new hormonal agent. in combination with abiraterone and prednisone or prednisolone for the treatment of adult patients with mCRPC in whom chemotherapy is not clinically indicated (see section 5. 1).
Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Olaparib is a small molecule inhibitor of poly ADP-ribose polymerase and is used as an antineoplastic agent in the therapy of refractory and advanced ovarian carcinoma. Olaparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy and has not been linked to instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Signal Transduction Inhibitors; PARP inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Olaparib
US Brand Name(s): Lynparza
FDA Approval: Yes
Olaparib is approved to treat: Breast cancer that is HER2 negative , has certain germline mutations in the BRCA1 or BRCA2 gene , and has metastasized (spread to other parts of the body). It is used in patients whose cancer has been treated with chemotherapy given before or after surgery or for metastatic disease.
Ovarian cancer that has certain germline mutations in the BRCA1 or BRCA2 gene and is advanced. It is used in adults who have already been treated with at least three other types of chemotherapy.
Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used as maintenance therapy in adults who are having a complete or partial response to platinum chemotherapy. It is used: As first-line maintenance therapy in patients with advanced disease that has certain germline or somatic mutations in the BRCA1 or BRCA2 gene.
With bevacizumab as first-line maintenance therapy in patients with advanced disease that has genomic instability and/or certain germline or somatic mutations in the BRCA1 or BRCA2 gene.
In patients with recurrent disease.
Pancreatic cancer. It is used as maintenance therapy in adults with metastatic disease that has not progressed after first-line therapy with platinum chemotherapy and has certain germline mutations in the BRCA1 or BRCA2 gene.
Prostate cancer that is metastatic, has germline or somatic mutations in certain genes involved in the homologous recombination repair pathway , and is castration resistant (has not responded to treatments that lower testosterone levels). It is used in adults whose disease has gotten worse after treatment with enzalutamide or abiraterone.
Olaparib is also being studied in the treatment of other types of cancer.

Pharmacology

The effect of olaparib on cardiac repolarization was assessed in 119 patients following a single dose of 300 mg and in 109 patients following multiple dosing of 300 mg twice daily [FDA Label]. No clinically relevant effect of olaparib on QT interval was observed [FDA Label].
Olaparib is a small molecule inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemosensitizing, radiosensitizing, and antineoplastic activities. Olaparib selectively binds to and inhibits PARP, inhibiting PARP-mediated repair of single strand DNA breaks; PARP inhibition may enhance the cytotoxicity of DNA-damaging agents and may reverse tumor cell chemoresistance and radioresistance. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins and can be activated by single-stranded DNA breaks.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX46 - Olapari

Mechanism of Action

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP2 [HSA:10038] [KO:K10798]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

763113-22-0

Absorption Distribution and Excretion

Following oral administration, olaparib is rapidly absorbed. After administration of a single 300 mg dose of olaparib, the mean (CV%) Cmax was 5.4 μg/mL (32%) and AUC was 39.2 μg x h/mL (44%). The steady state Cmax and AUC following a dose of 300 mg twice daily was 7.6 μg/mL (35%) and 49.2 μg x h/mL (44%), respectively. Tmax is 1.5 hours. A high-fat and high-calorie meal may delay Tmax, but does not significantly alter the extent of olaparib absorption.
Following a single dose of radiolabeled olaparib, 86% of the dosed radioactivity was recovered within a seven-day collection period, mostly in the form of metabolites. About 44% of the drug was excreted via the urine and 42% of the dose was excreted via the feces. Following an oral dose of radiolabeled olaparib to female patients, the unchanged drug accounted for 15% and 6% of the radioactivity in urine and feces, respectively.
The mean (± standard deviation) apparent volume of distribution of olaparib is 158 ± 136 L following a single 300 mg dose.
Following a single oral dose in patients with cancer, the mean apparent plasma clearance was 4.55 L/h.

Metabolism Metabolites

Olaparib is metabolized by cytochrome P450 (CYP) 3A4/5 _in vitro_. Following an oral dose of radiolabeled olaparib to female patients, unchanged olaparib accounted for 70% of the circulating radioactivity in plasma. Olaparib undergoes oxidation reactions as well as subsequent glucuronide or sulfate conjugation. In humans, olaparib can also undergo hydrolysis, hydroxylation, and dehydrogenation. While up to 37 metabolites of olaparib were detected in plasma, urine, and feces, the majority of metabolites represent less than 1% of the total administered dose and they have not been fully characterized. The major circulating metabolites are a ring-opened piperazin-3-ol moiety and two mono-oxygenated metabolites. The pharmacodynamic activity of the metabolites is unknown.

Wikipedia

Olaparib

FDA Medication Guides

LYNPARZA
OLAPARIB
CAPSULE;ORAL
TABLET;ORAL
ASTRAZENECA
09/27/2018
07/10/2025

Biological Half Life

Following a single oral dose in patients with cancer, the mean terminal half-life was 6.10 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Faraoni I, Compagnone M, Lavorgna S, Angelini DF, Cencioni MT, Piras E, Panetta P, Ottone T, Dolci S, Venditti A, Graziani G, Lo-Coco F. BRCA1, PARP1 and γH2AX in acute myeloid leukemia: Role as biomarkers of response to the PARP inhibitor olaparib. Biochim Biophys Acta. 2014 Dec 5. pii: S0925-4439(14)00365-2. doi: 10.1016/j.bbadis.2014.12.001. [Epub ahead of print] PubMed PMID: 25483710.
2: Oza AM, Cibula D, Benzaquen AO, Poole C, Mathijssen RH, Sonke GS, Colombo N, Spaček J, Vuylsteke P, Hirte H, Mahner S, Plante M, Schmalfeldt B, Mackay H, Rowbottom J, Lowe ES, Dougherty B, Barrett JC, Friedlander M. Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial. Lancet Oncol. 2014 Dec 3. pii: S1470-2045(14)71135-0. doi: 10.1016/S1470-2045(14)71135-0. [Epub ahead of print] PubMed PMID: 25481791.
3: Kapoor K, Singla E, Sahu B, Naura AS. PARP inhibitor, olaparib ameliorates acute lung and kidney injury upon intratracheal administration of LPS in mice. Mol Cell Biochem. 2014 Nov 18. [Epub ahead of print] PubMed PMID: 25404465.
4: Choy E, Butrynski JE, Harmon DC, Morgan JA, George S, Wagner AJ, D'Adamo D, Cote GM, Flamand Y, Benes CH, Haber DA, Baselga JM, Demetri GD. Phase II study of olaparib in patients with refractory Ewing sarcoma following failure of standard chemotherapy. BMC Cancer. 2014 Nov 5;14:813. doi: 10.1186/1471-2407-14-813. PubMed PMID: 25374341; PubMed Central PMCID: PMC4230717.
5: Kaufman B, Shapira-Frommer R, Schmutzler RK, Audeh MW, Friedlander M, Balmaña J, Mitchell G, Fried G, Stemmer SM, Hubert A, Rosengarten O, Steiner M, Loman N, Bowen K, Fielding A, Domchek SM. Olaparib Monotherapy in Patients With Advanced Cancer and a Germline BRCA1/2 Mutation. J Clin Oncol. 2014 Nov 3. pii: JCO.2014.56.2728. [Epub ahead of print] PubMed PMID: 25366685.
6: Yamauchi T, Uzui K, Nishi R, Shigemi H, Ueda T. Gemtuzumab ozogamicin and olaparib exert synergistic cytotoxicity in CD33-positive HL-60 myeloid leukemia cells. Anticancer Res. 2014 Oct;34(10):5487-94. PubMed PMID: 25275045.
7: Liu JF, Barry WT, Birrer M, Lee JM, Buckanovich RJ, Fleming GF, Rimel B, Buss MK, Nattam S, Hurteau J, Luo W, Quy P, Whalen C, Obermayer L, Lee H, Winer EP, Kohn EC, Ivy SP, Matulonis UA. Combination cediranib and olaparib versus olaparib alone for women with recurrent platinum-sensitive ovarian cancer: a randomised phase 2 study. Lancet Oncol. 2014 Oct;15(11):1207-14. doi: 10.1016/S1470-2045(14)70391-2. Epub 2014 Sep 10. PubMed PMID: 25218906.
8: Gilabert M, Launay S, Ginestier C, Bertucci F, Audebert S, Pophillat M, Toiron Y, Baudelet E, Finetti P, Noguchi T, Sobol H, Birnbaum D, Borg JP, Charafe-Jauffret E, Gonçalves A. Poly(ADP-ribose) polymerase 1 (PARP1) overexpression in human breast cancer stem cells and resistance to olaparib. PLoS One. 2014 Aug 21;9(8):e104302. doi: 10.1371/journal.pone.0104302. eCollection 2014. PubMed PMID: 25144364; PubMed Central PMCID: PMC4140711.
9: Passaro C, Volpe M, Botta G, Scamardella E, Perruolo G, Gillespie D, Libertini S, Portella G. PARP inhibitor olaparib increases the oncolytic activity of dl922-947 in in vitro and in vivo model of anaplastic thyroid carcinoma. Mol Oncol. 2014 Aug 2. pii: S1574-7891(14)00177-X. doi: 10.1016/j.molonc.2014.07.022. [Epub ahead of print] PubMed PMID: 25139258.
10: Orta ML, Höglund A, Calderón-Montaño JM, Domínguez I, Burgos-Morón E, Visnes T, Pastor N, Ström C, López-lázaro M, Helleday T. The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2'-deoxycytidine lesions. Nucleic Acids Res. 2014;42(14):9108-20. doi: 10.1093/nar/gku638. Epub 2014 Jul 29. PubMed PMID: 25074383.

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